molecular formula C21H18FNO3S B11474397 7-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11474397
M. Wt: 383.4 g/mol
InChI Key: PJEZJABFFCXOII-UHFFFAOYSA-N
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Description

The compound 7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is fused with a phenyl ring substituted with fluorine and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine core.

    Substitution Reactions: The phenyl ring is introduced through substitution reactions, where the fluorine and methoxy groups are added using reagents such as fluorobenzene and methoxybenzene under controlled conditions.

    Final Coupling: The final step involves coupling the substituted phenyl ring with the thieno[3,2-b]pyridine core using catalysts like palladium or copper to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can be compared with other similar compounds, such as:

    Thieno[3,2-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents on the phenyl ring.

    Fluorophenyl Derivatives: Compounds with fluorine-substituted phenyl rings that exhibit similar chemical properties.

    Methoxyphenyl Derivatives: Compounds with methoxy-substituted phenyl rings that have comparable reactivity.

The uniqueness of 7-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FNO3S

Molecular Weight

383.4 g/mol

IUPAC Name

7-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18FNO3S/c1-25-18-4-2-3-15(16-11-19(24)23-17-9-10-27-21(16)17)20(18)26-12-13-5-7-14(22)8-6-13/h2-10,16H,11-12H2,1H3,(H,23,24)

InChI Key

PJEZJABFFCXOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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